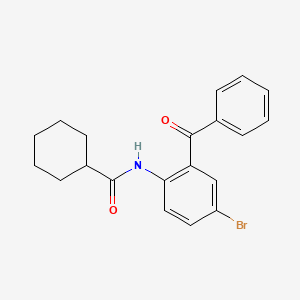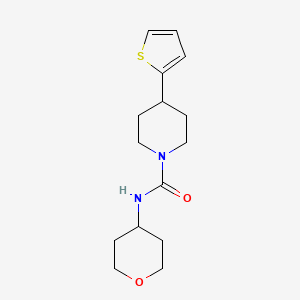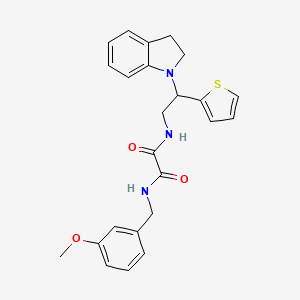![molecular formula C18H15Cl2NO2S B3008731 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole CAS No. 338749-74-9](/img/structure/B3008731.png)
1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the 2-chloroethyl and 2-phenylsulfonylethyl moieties have been used as protecting groups for the pyrrole nitrogen atom, which can be attached under phase transfer conditions or homogeneous solution conditions . Another synthesis approach involves a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as demonstrated in the synthesis of a penta-substituted pyrrole derivative . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict the spectral and geometrical data of these compounds, with good correlations found between experimental and predicted data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. The protecting groups such as the 2-chloroethyl group can be deprotected through efficient sequences involving the formation of N-vinyl compounds and subsequent degradation . The 2-phenylsulfonylethyl group can be excised by a reverse Michael reaction . Furthermore, the reactivity of pyrrole derivatives with phenols to form arylsulfonylpyrrolidines under mild conditions has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by the substituents on the phenyl rings. For example, the introduction of lipophilic substituents can affect the antimycobacterial activity of these compounds . The electrochemical study of a new pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The antibacterial and antifungal activities of synthesized pyrrole derivatives have also been evaluated, suggesting their potential in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformations
- Crystal Structure Analysis: Research has delved into the crystal structure of related pyrrole compounds, revealing details like bond lengths, molecular conformations, and intermolecular interactions. For instance, studies on similar compounds have shown specific angles and hydrogen bonding patterns, providing insights into the structural characteristics of these molecules (Xu, Sheng, He, & He, 2009).
Biological and Antimicrobial Activities
- Antimycobacterial Properties: Derivatives of pyrrole, akin to the compound , have been evaluated for their activity against Mycobacterium tuberculosis. The substitution of phenyl rings on the pyrrole nucleus has been investigated to understand its influence on antimycobacterial activity (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Chemical Synthesis and Characterization
- Novel Synthesis Methods: Research has focused on developing new methods for synthesizing pyrrole derivatives, including variations similar to 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole. These methods aim to create compounds with potential biological activities and explore their chemical properties (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR): Studies have been conducted on related pyrrole derivatives to understand the relationship between their molecular structure and biological activity. These QSAR studies help in predicting the effectiveness of new compounds based on their structural features (Wilkerson, Galbraith, Gans-Brangs, Grubb, Hewes, Jaffee, Kenney, Kerr, & Wong, 1994).
Medicinal Chemistry and Pharmacology
- Synthesis for Pharmaceutical Applications: Research on compounds structurally similar to this compound has been directed towards synthesizing and characterizing compounds for pharmaceutical use. This includes exploring their potential as antimicrobial or antitumoral agents (Sroor, 2019).
Chemical and Physical Properties
- Analysis of Chemical Reactions and Physical Properties: Studies have explored the chemical reactions involving pyrrole derivatives, such as sulfenylation, and their physical properties. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various fields (Bates, Picard, & Chen, 1994).
Electromechanical and Electrochemical Properties
- Electrochemical Analysis: Some research has been dedicated to understanding the electrochemical properties of pyrrole derivatives, which could have implications in fields like material science and electronics. These studies often involve examining the electron transfer processes and electrochromic behavior of these compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Agricultural Applications
- Herbicidal Activity: Investigations into the use of pyrrole derivatives in agriculture have been conducted, focusing on their potential as herbicides. For instance, studies have examined the phytotoxic effects of these compounds on different plant species, providing insights into their use in weed management (Yamato, Fusaka, & Tanaka, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2S/c1-12-3-8-18(13-4-6-17(7-5-13)24(2,22)23)21(12)16-10-14(19)9-15(20)11-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUXJJQVLRUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)







